4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine
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Overview
Description
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H8Cl2FN3O and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyrimidine ring that is substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while hydrolysis would yield the corresponding pyrimidine and morpholine derivatives .
Scientific Research Applications
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloropyrimidin-2-yl)morpholine
- 4-(4,6-Difluoropyrimidin-2-yl)morpholine
- 4-(4-Chloro-6-fluoropyrimidin-2-yl)morpholine
Uniqueness
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding affinity to molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C8H8Cl2FN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-(4,6-dichloro-5-fluoropyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H8Cl2FN3O/c9-6-5(11)7(10)13-8(12-6)14-1-3-15-4-2-14/h1-4H2 |
InChI Key |
ALVUPDSMBZYQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
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